molecular formula C11H10N2O B2814804 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone CAS No. 1457-48-3

1-Phenyl-2-(1H-pyrazol-1-yl)ethanone

Cat. No. B2814804
CAS RN: 1457-48-3
M. Wt: 186.214
InChI Key: URKAPRSDRFNYCG-UHFFFAOYSA-N
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Patent
US07390835B2

Procedure details

To a solution of 1.5 g (9.7 mmol) of 2-chloroacetophenone in 10 mL of MeCN, 0.7 g (10.3 mmol) of pyrazole was added. After all the solids dissolved, 1.4 g (10.1 mmol) of ground K2CO3 was added and the mixture was stirred for 5 h. The reaction was diluted with EtOAc, filtered, and the solid was washed with EtOAc. The filtrate was washed with water and brine, then was dried and concentrated. The residue was chromatographed on a flash column using a gradient of 10-50% EtOAc-hexane to isolate desired product.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[NH:11]1[CH:15]=[CH:14][CH:13]=[N:12]1.C([O-])([O-])=O.[K+].[K+]>CC#N.CCOC(C)=O>[C:5]1([C:3](=[O:4])[CH2:2][N:11]2[CH:15]=[CH:14][CH:13]=[N:12]2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClCC(=O)C1=CC=CC=C1
Name
Quantity
0.7 g
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
After all the solids dissolved
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid was washed with EtOAc
WASH
Type
WASH
Details
The filtrate was washed with water and brine
CUSTOM
Type
CUSTOM
Details
was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a flash column

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CN1N=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.